molecular formula C24H21ClN4O2 B2446882 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea CAS No. 1796902-26-5

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea

Cat. No. B2446882
CAS RN: 1796902-26-5
M. Wt: 432.91
InChI Key: LSOKKFCFJNJEJV-JOCHJYFZSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioiodinatable Benzodiazepines for Tumor Targeting

This compound has been utilized in the development of novel radioiodinated 1,4-benzodiazepines, which are high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These compounds have potential applications in tumor targeting and imaging due to their ability to bind more receptor sites compared to agonists, making them useful in identifying tumors in vivo (Akgün et al., 2009).

Antiproliferative Activities in Cancer Therapeutics

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These derivatives have shown significant potential as anticancer agents, displaying better activity than some standard reference compounds (Lee et al., 2018).

Application in Crystal Forms and Drug Absorption

The compound's crystalline forms have been investigated to improve its dissolution and absorption. This research is crucial for enhancing the bioavailability of drugs, particularly those that are sparingly soluble in water (Yano et al., 1996).

Antimicrobial and Anticancer Properties

Several derivatives of this compound have been synthesized and assessed for their antimicrobial and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases, including cancer (Verma et al., 2015).

Analgesic Modulation for TRPV1

This compound has been designed and synthesized as an analgesic modulating agent for the Transient Receptor Potential Vanilloid 1 (TRPV1). It shows promise in providing analgesic effects with good aqueous solubility, which is crucial for drug formulation (Liu et al., 2018).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOKKFCFJNJEJV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-2-methylphenyl)urea

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